molecular formula C19H27N3O4S B2875565 N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide CAS No. 899748-41-5

N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide

Katalognummer B2875565
CAS-Nummer: 899748-41-5
Molekulargewicht: 393.5
InChI-Schlüssel: AYCDSACIDQQNTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide, also known as DTTZ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Oxaprozin, characterized by its propionic acid-based structure, exemplifies a nonsteroidal anti-inflammatory drug (NSAID) with unique pharmacodynamic properties. It not only inhibits cyclooxygenase nonselectively but also demonstrates the capability to inhibit anandamide hydrolase in neurons and NF-κB activation in inflammatory cells. Its pharmacodynamic profile suggests a broader spectrum of anti-inflammatory activity than classical NSAIDs, showcasing oxaprozin's potential in addressing inflammatory conditions beyond conventional treatments (Dallegri, Bertolotto, & Ottonello, 2005).

Anticancer Potential

The anticancer agent Mafosfamide, an oxazaphosphorine agent and cyclophosphamide analog, has shown promise in preclinical investigations and clinical trials. It has demonstrated effectiveness against various cancer cells, supporting its candidacy for phase I trials and indicating its potential as a regional cancer therapy agent. This highlights the compound's significance in developing new anticancer treatments and the role of similar structures in targeted cancer therapy (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).

Multidrug-Resistant Tuberculosis Treatment

In the battle against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, the combination of drugs to which the Mycobacterium tuberculosis isolate is likely to be susceptible plays a crucial role. This regimen, built on a stepwise selection process through different drug groups based on efficacy, safety, and cost, underscores the importance of strategic drug combination to combat resistant tuberculosis strains. It reflects on the compound's utility in tailoring treatment approaches for complex, resistant tuberculosis cases (Caminero, Sotgiu, Zumla, & Migliori, 2010).

Environmental Implications and Toxicity

Triclosan, a synthetic antibacterial agent, faces scrutiny due to its occurrence, toxicity, and environmental degradation. Its presence in various environmental compartments and potential transformation into more toxic compounds raises concerns about its safety and environmental impact. This highlights the need for a thorough understanding and regulation of compounds like triclosan, emphasizing the broader implications of chemical compounds on health and the environment (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Eigenschaften

IUPAC Name

N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c23-18(20-15-7-3-1-2-4-8-15)19(24)21-16-9-11-17(12-10-16)22-13-5-6-14-27(22,25)26/h9-12,15H,1-8,13-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCDSACIDQQNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.